fmoc-dl-4-cyanophenylalanine
Overview
Description
Fmoc-dl-4-cyanophenylalanine is a derivative of phenylalanine, an amino acid, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and a cyano group attached to the para position of the phenyl ring. This compound is used in peptide synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-dl-4-cyanophenylalanine typically involves the protection of the amino group of dl-4-cyanophenylalanine with the Fmoc group. This can be achieved through the reaction of dl-4-cyanophenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Fmoc-dl-4-cyanophenylalanine undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The Fmoc group can be removed under basic conditions to expose the free amino group for further reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation are commonly employed.
Substitution: The Fmoc group can be removed using piperidine in dimethylformamide.
Major Products Formed
Oxidation: Formation of 4-cyanobenzoic acid.
Reduction: Formation of 4-aminophenylalanine.
Substitution: Formation of dl-4-cyanophenylalanine.
Scientific Research Applications
Fmoc-dl-4-cyanophenylalanine has a wide range of applications in scientific research:
Chemistry: Used in solid-phase peptide synthesis as a building block for the synthesis of peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug development and as a neuroprotective agent.
Industry: Utilized in the production of pharmaceuticals and biotechnological products
Mechanism of Action
The mechanism of action of Fmoc-dl-4-cyanophenylalanine involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide or protein is synthesized, the Fmoc group is removed to expose the free amino group, allowing the compound to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
Fmoc-l-4-cyanophenylalanine: Similar structure but with the l-enantiomer.
Fmoc-d-4-cyanophenylalanine: Similar structure but with the d-enantiomer.
Fmoc-4-cyano-d-phenylalanine: Another variant with a different stereochemistry.
Uniqueness
Fmoc-dl-4-cyanophenylalanine is unique due to its racemic mixture, which allows for the study of both enantiomers in biological systems. This compound provides insights into the stereochemical effects on biological activity and interactions .
Properties
IUPAC Name |
3-(4-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-14-17-11-9-16(10-12-17)13-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPKKUTWCGYCDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C#N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402251 | |
Record name | AG-E-83606 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
265321-37-7 | |
Record name | 4-Cyano-N-[(9H-fluoren-9-ylmethoxy)carbonyl]phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=265321-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AG-E-83606 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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